molecular formula C24H27N5O2 B11198343 4-amino-2-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

4-amino-2-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Cat. No.: B11198343
M. Wt: 417.5 g/mol
InChI Key: GARHYTXIKMOSIY-UHFFFAOYSA-N
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Description

4-amino-2-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-methoxyphenylamine, benzylpiperidine, and pyrimidine derivatives. Common synthetic routes may involve:

    Amination: Introduction of the amino group to the pyrimidine ring.

    Coupling Reactions: Formation of the piperidine and benzyl groups.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions might target the carboxamide group.

    Substitution: Substitution reactions could occur at the aromatic rings or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development:

    Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Used as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit enzyme activity by binding to the active site.

    Receptor Binding: It might exert its effects by binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)pyrimidine-5-carboxamide
  • 4-amino-2-(4-benzylpiperidin-1-yl)-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide

Uniqueness

The unique structural features, such as the specific substitution pattern on the pyrimidine ring and the presence of the methoxy group, might confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

4-amino-2-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C24H27N5O2/c1-31-20-9-7-19(8-10-20)27-23(30)21-16-26-24(28-22(21)25)29-13-11-18(12-14-29)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3,(H,27,30)(H2,25,26,28)

InChI Key

GARHYTXIKMOSIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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